molecular formula C14H16F3N3O5 B13732386 N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine CAS No. 34129-07-2

N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine

Cat. No.: B13732386
CAS No.: 34129-07-2
M. Wt: 363.29 g/mol
InChI Key: MONYWWWQBHZMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, dinitro substituents, and a furfurylamine moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the reaction of the intermediate with furfurylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups at the trifluoromethyl position .

Scientific Research Applications

N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and nitro groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine: Known for its unique combination of trifluoromethyl and nitro groups.

    N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)aniline: Similar structure but lacks the furfurylamine moiety.

    N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)benzylamine: Contains a benzylamine group instead of furfurylamine.

Uniqueness

This compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

CAS No.

34129-07-2

Molecular Formula

C14H16F3N3O5

Molecular Weight

363.29 g/mol

IUPAC Name

N-ethyl-2,6-dinitro-N-(oxolan-2-ylmethyl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C14H16F3N3O5/c1-2-18(8-10-4-3-5-25-10)13-11(19(21)22)6-9(14(15,16)17)7-12(13)20(23)24/h6-7,10H,2-5,8H2,1H3

InChI Key

MONYWWWQBHZMIZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCO1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.